p-Phenetidine-d5 Hydrochloride
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Overview
Description
p-Phenetidine-d5 Hydrochloride, also known as 4-(Ethoxy-d5)benzenamine Hydrochloride, is a deuterated form of p-Phenetidine. This compound is characterized by the presence of five deuterium atoms, which replace the hydrogen atoms in the ethoxy group. The molecular formula of this compound is C8H7D5ClNO, and it has a molecular weight of 178.67 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of p-Phenetidine-d5 Hydrochloride involves the deuteration of p-Phenetidine. One common method is the Williamson Ether Synthesis, which involves the reaction of p-Acetamidophenol with bromoethane in the presence of a base such as sodium methoxide . The reaction conditions typically include refluxing the mixture in an appropriate solvent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
p-Phenetidine-d5 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield corresponding amines .
Scientific Research Applications
p-Phenetidine-d5 Hydrochloride is widely used in scientific research due to its unique properties. In chemistry, it serves as a reference standard for nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to study the structure and dynamics of molecules. In biology, it is used to investigate metabolic pathways and enzyme kinetics. In medicine, this compound is employed in the development of new pharmaceutical drugs, particularly as an intermediate in the synthesis of analgesics and antipyretics . Additionally, it finds applications in the dye industry and the production of sweeteners .
Mechanism of Action
The mechanism of action of p-Phenetidine-d5 Hydrochloride involves its interaction with specific molecular targets and pathways. As an intermediate in drug synthesis, it can influence the activity of enzymes involved in metabolic processes. For instance, this compound can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of prostaglandins and subsequent analgesic and anti-inflammatory effects . The deuterium atoms in the compound can also affect the rate of metabolic reactions, providing insights into isotope effects in biochemical processes .
Comparison with Similar Compounds
p-Phenetidine-d5 Hydrochloride is similar to other compounds such as p-Phenetidine, 4-Acetamidophenol, and 2-Phenoxyethanamine. its uniqueness lies in the presence of deuterium atoms, which enhance its stability and provide distinct spectroscopic properties. Compared to p-Phenetidine, the deuterated form offers improved performance in NMR spectroscopy due to reduced signal overlap and increased resolution . Additionally, this compound exhibits different metabolic and pharmacokinetic profiles compared to its non-deuterated counterparts, making it valuable in drug development and research .
Properties
Molecular Formula |
C8H12ClNO |
---|---|
Molecular Weight |
178.67 g/mol |
IUPAC Name |
4-(1,1,2,2,2-pentadeuterioethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H/i1D3,2D2; |
InChI Key |
JVWYCUBGJVOEIZ-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)N.Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
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